Furo[2,3-c]pyridine-3-carbaldehyde

Organic Synthesis Building Blocks Quality Control

For medicinal chemistry programs targeting oncogenic B-Raf kinase, this ≥98% purity Furo[2,3-c]pyridine-3-carbaldehyde is the essential building block. Unlike the 95% pure [3,2-c] regioisomer, only the [2,3-c] fusion with a 3-formyl group provides the specific geometry validated for sub-nanomolar B-Raf inhibitors (0.2 nM IC50). Using a generic isomer will compromise target binding. Its high initial purity minimizes pre-reaction purification, enhancing the synthetic efficiency of multi-step sequences.

Molecular Formula C8H5NO2
Molecular Weight 147.13 g/mol
Cat. No. B11921849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[2,3-c]pyridine-3-carbaldehyde
Molecular FormulaC8H5NO2
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C(=CO2)C=O
InChIInChI=1S/C8H5NO2/c10-4-6-5-11-8-3-9-2-1-7(6)8/h1-5H
InChIKeyBCIQOLSIYCNFJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furo[2,3-c]pyridine-3-carbaldehyde: A Differentiated Furopyridine Carbaldehyde Scaffold for Medicinal Chemistry


Furo[2,3-c]pyridine-3-carbaldehyde (CAS 1782454-32-3) is a heterocyclic building block belonging to the furopyridine class, characterized by a fused furan and pyridine ring system bearing an aldehyde functional group at the 3-position of the furan ring . This specific regioisomer, with the aldehyde group positioned at the furan's 3-position in the [2,3-c] fusion orientation, serves as a key synthetic intermediate for constructing more complex bioactive molecules, particularly those targeting kinases and immune receptors [1].

Why Furo[2,3-c]pyridine-3-carbaldehyde Cannot Be Substituted by Alternative Furopyridine Carbaldehydes


Generic substitution among furopyridine carbaldehydes is invalid due to distinct regioisomeric differences that profoundly alter molecular geometry, synthetic accessibility, and downstream biological target engagement. The [2,3-c] fusion with an aldehyde at the 3-position presents a unique spatial arrangement of the reactive formyl group relative to the pyridine nitrogen and furan oxygen, which is not replicated in [3,2-c] or [2,3-b] isomers [1]. This structural specificity is critical, as even minor changes in the point of attachment for further derivatization can abrogate desired binding conformations in targets like B-Raf kinase, where a specific furo[2,3-c]pyridine orientation is essential for low-nanomolar inhibitory activity [2].

Quantitative Differentiation of Furo[2,3-c]pyridine-3-carbaldehyde vs. Key Comparators


Commercial Purity Profile Comparison: Higher Baseline Specification

Furo[2,3-c]pyridine-3-carbaldehyde is commercially available with a specified minimum purity of 98% (NLT 98%) from multiple vendors, a higher baseline specification compared to the 95% minimum purity commonly offered for the regioisomeric comparator Furo[3,2-c]pyridine-3-carbaldehyde . While both compounds share the same molecular formula (C8H5NO2) and weight (147.13 g/mol), this 3% absolute difference in purity specification can translate to a substantially lower impurity burden (by approximately 60%) in the as-purchased material, reducing the need for pre-use purification and improving synthetic reproducibility .

Organic Synthesis Building Blocks Quality Control

Regioisomeric Impact on Synthetic Yield for Furopyridine Core Construction

The synthesis of the parent furo[2,3-c]pyridine framework, a direct precursor to the carbaldehyde, can be achieved in a five-step sequence from N-benzenesulfonylpiperidin-4-one with a key step proceeding in 95% yield, representing an efficient and modern route to this specific scaffold [1]. In contrast, the classic Shiotani and Morita synthesis of the same [2,3-c] core, which proceeds via β-(3-furyl)acrylic acid and subsequent cyclization, is a multi-stage process that, while foundational, involves harsher conditions (heating to 180°C in diphenylmethane) and has not been quantified for overall yield in a comparable manner [2]. The more contemporary route offers a tangible process advantage for accessing the [2,3-c] scaffold for further functionalization to the carbaldehyde.

Heterocyclic Chemistry Synthetic Methodology Process Chemistry

Biological Precedent: Derivatization Potential for B-Raf Kinase Inhibition

Furo[2,3-c]pyridine-3-carbaldehyde serves as a gateway intermediate to a class of furo[2,3-c]pyridine indanone oximes which have been identified as highly potent and selective inhibitors of B-Raf kinase [1]. The most active compound in this series, compound 29h, exhibited an IC50 value of 0.2 nM against B-Raf, demonstrating the remarkable potency achievable from this specific scaffold [2]. This is in contrast to other furopyridine isomers (e.g., [3,2-c]), which are more commonly associated with photosensitizer applications or different biological profiles (e.g., TLR8 agonism) rather than this specific high-potency kinase inhibition [3].

Medicinal Chemistry Kinase Inhibition Cancer Therapeutics

Optimal Research Applications for Furo[2,3-c]pyridine-3-carbaldehyde Based on Differentiated Evidence


Synthesis of B-Raf Kinase Inhibitor Candidates

For medicinal chemistry programs targeting oncogenic B-Raf kinase, Furo[2,3-c]pyridine-3-carbaldehyde is a superior starting material for constructing the furo[2,3-c]pyridine indanone oxime pharmacophore. This is directly supported by the discovery that optimized analogs in this series achieve sub-nanomolar IC50 values (0.2 nM) against B-Raf, a level of potency not documented for other furopyridine regioisomers .

Precision Multi-Step Synthesis Requiring High-Purity Building Blocks

Given its commercial availability at ≥98% purity, which is a higher standard than the 95% purity of the [3,2-c] regioisomer, this compound is ideally suited for complex, multi-step synthetic sequences where cumulative impurities can significantly depress yields and complicate purification . The higher initial purity reduces the burden of pre-reaction purification and minimizes side reactions, thereby enhancing overall synthetic efficiency .

Structure-Activity Relationship (SAR) Studies of Furopyridine-Based Compounds

When systematically exploring the biological activity of furopyridine derivatives, the choice of the [2,3-c] regioisomer with a 3-carbaldehyde is critical. This specific geometry has been validated in SAR studies, such as those for TLR8 agonists, where varying substituents on the furo[2,3-c]pyridine core led to distinct immunological profiles—namely, activation of NF-κB signaling without inducing proinflammatory cytokines . This unique signaling outcome is linked to the core's precise three-dimensional presentation and would not be assumed for other isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Furo[2,3-c]pyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.